N-Cyanoethyltryptamine

Description

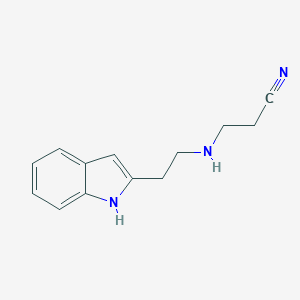

Structure

2D Structure

3D Structure

Properties

CAS No. |

105115-85-3 |

|---|---|

Molecular Formula |

C13H15N3 |

Molecular Weight |

213.28 g/mol |

IUPAC Name |

3-[2-(1H-indol-2-yl)ethylamino]propanenitrile |

InChI |

InChI=1S/C13H15N3/c14-7-3-8-15-9-6-12-10-11-4-1-2-5-13(11)16-12/h1-2,4-5,10,15-16H,3,6,8-9H2 |

InChI Key |

HGYHTHWLJDVNPB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |

Synonyms |

N-cyanoethyltryptamine |

Origin of Product |

United States |

Chemical Synthesis Methodologies

Retrosynthetic Strategies for N-Cyanoethyltryptamine

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available precursors. nsf.gov For this compound, the most logical retrosynthetic disconnection occurs at the C-N bond formed during the synthesis.

The key disconnection breaks the bond between the nitrogen atom of the tryptamine (B22526) side-chain and the adjacent ethyl group. This approach simplifies the target molecule into two precursor synthons: a tryptamine nucleophile and a 2-cyanoethyl electrophile.

Target Molecule: this compound

Disconnection: C-N bond of the N-ethylamino group.

Synthons: Tryptamine anion (or neutral amine) and a β-cyanoethyl cation.

Synthetic Equivalents: The practical chemical equivalents for these synthons are Tryptamine and Acrylonitrile (B1666552) .

This retrosynthetic pathway is highly efficient as it leads directly to readily available and inexpensive starting materials.

Precursor Compounds and Reactants in Synthesis

The primary reactants for the synthesis of this compound are tryptamine and acrylonitrile.

| Compound Name | Molecular Formula | Role in Synthesis |

| Tryptamine | C₁₀H₁₂N₂ | Nucleophilic precursor providing the indole (B1671886) and ethylamine (B1201723) backbone. |

| Acrylonitrile | C₃H₃N | Electrophilic reactant that undergoes Michael addition; source of the cyanoethyl group. asianpubs.org |

Tryptamine itself is a naturally occurring alkaloid but can also be synthesized through various methods, such as the Fischer indole synthesis or from indole-3-acetonitrile, which can be prepared via C-H functionalization of indoles. researchgate.net Acrylonitrile is a common industrial monomer, typically produced by the ammoxidation of propylene. researchgate.net The high reactivity of the primary amino group in tryptamine with the electron-deficient alkene in acrylonitrile drives the formation of the desired product. asianpubs.org

Optimization of Reaction Pathways

Optimizing the synthesis of this compound involves careful control over reaction conditions to maximize yield and purity, primarily by promoting the desired mono-alkylation and minimizing side reactions.

Temperature and solvent choice are critical parameters that influence reaction rate and selectivity.

Temperature: Cyanoethylation reactions can proceed over a wide temperature range, from ambient temperature to the boiling point of the chosen solvent. asianpubs.org While higher temperatures increase the reaction rate, they can also promote the formation of by-products, such as the di-cyanoethylation of the primary amine or polymerization of acrylonitrile. Careful temperature control is necessary to achieve a balance between reaction speed and product purity.

While the cyanoethylation of simple primary amines can often proceed without a catalyst, the specific structure of tryptamine allows for catalytic control to improve efficiency and yield. asianpubs.org

| Catalyst Type | Examples | Application Context and Rationale |

| None | - | Primary aliphatic amines are often nucleophilic enough to react with acrylonitrile directly, albeit sometimes slowly at room temperature. asianpubs.org |

| Acid Catalysts | Acetic Acid | For amines with electron-donating groups, mild acid catalysis can activate the acrylonitrile electrophile, promoting the reaction. asianpubs.org |

| Base Catalysts | Triethylamine, Quaternary Ammonium Hydroxides | Basic catalysts deprotonate the amine nucleophile, increasing its reactivity. This is particularly useful for less reactive amines or heterocyclic amines like the indole nitrogen. asianpubs.org Careful selection is needed to avoid favoring reaction at the indole nitrogen over the side-chain amine. |

| Metal Salt Catalysts | Cupric Acetate (Cu(OAc)₂), Cuprous Chloride (CuCl) | These Lewis acid catalysts are effective for sterically hindered or electronically deactivated amines. They likely coordinate to the nitrile group of acrylonitrile, activating it for nucleophilic attack. asianpubs.org |

For the synthesis of this compound, the goal is selective cyanoethylation of the more basic and less hindered primary amine on the side chain, rather than the nitrogen of the indole ring. Mild conditions, potentially without a catalyst or with a mild acid catalyst, are often sufficient.

Maximizing the yield of pure this compound requires strategies to push the reaction to completion and effectively remove impurities.

Stoichiometry Control: Using a slight excess of one reactant (typically the less expensive or more easily removed one, like acrylonitrile) can help drive the reaction to completion, ensuring all of the tryptamine is consumed.

Purification Methods: After the reaction, the crude product will likely contain unreacted tryptamine, excess acrylonitrile, and potential side products. Standard laboratory purification techniques are employed for isolation. masterorganicchemistry.com

| Purification Technique | Principle of Separation | Application to this compound Synthesis |

| Distillation | Difference in boiling points. | Useful for removing volatile impurities like excess acrylonitrile or low-boiling point solvents. |

| Acid-Base Extraction | Difference in the acidity/basicity of components. | Unreacted tryptamine can be removed by washing the organic reaction mixture with a dilute acid solution, which would protonate and solubilize the basic tryptamine in the aqueous layer, leaving the less basic product in the organic layer. |

| Crystallization | Difference in solubility at varying temperatures. | If the product is a solid, it can be purified by dissolving the crude mixture in a hot solvent and allowing it to cool, whereupon the pure product crystallizes out. |

| Column Chromatography | Difference in polarity and affinity for a stationary phase. | This is a highly effective method for separating the product from both the more polar starting material (tryptamine) and any less polar by-products. Silica gel is a common stationary phase. nih.gov |

Derivatization Techniques for Research Purposes

The this compound molecule contains a versatile nitrile (cyano) group, which can be chemically transformed into other functional groups for research purposes, such as developing new chemical probes or synthetic building blocks. jfda-online.comresearchgate.net

The primary derivatization reactions focus on the transformation of the nitrile moiety. chemistrysteps.comnumberanalytics.com

| Reaction Type | Typical Reagents | Product | Chemical Transformation and Purpose |

| Reduction | Lithium aluminum hydride (LiAlH₄); Catalytic Hydrogenation (H₂/Ni) | N-(3-Aminopropyl)tryptamine | The nitrile group is reduced to a primary amine, yielding a tryptamine-derived diamine. This product can be used in polymer synthesis or as a ligand for metal complexes. studymind.co.uk |

| Hydrolysis | Aqueous Acid (e.g., H₂SO₄/H₂O, heat); Aqueous Base (e.g., NaOH/H₂O, heat) | N-(2-Carboxyethyl)tryptamine | The nitrile is hydrolyzed to a carboxylic acid. This introduces an acidic functional group, enabling further reactions like esterification or amide bond formation. libretexts.org |

| Organometallic Addition | Grignard Reagents (R-MgBr); Organolithium Reagents (R-Li), followed by aqueous workup | Ketones, e.g., 1-(1H-Indol-3-yl)-5-phenyl-3-azaoctan-7-one (using Phenylmagnesium bromide) | Reaction with an organometallic reagent followed by hydrolysis converts the nitrile into a ketone. This allows for the introduction of various carbon-based side chains. chemistrysteps.com |

These derivatization techniques significantly expand the synthetic utility of this compound beyond its initial structure, providing access to a range of novel tryptamine analogs for further scientific investigation.

Strategies for Functional Group Modification

The modification of functional groups in a molecule like this compound is a fundamental aspect of synthetic and analytical chemistry. byjus.com These modifications can alter the molecule's chemical reactivity, solubility, and other physical properties. byjus.comebsco.com The primary functional groups in this compound available for modification are the secondary amine on the ethylamine side chain and the nitrile (cyano) group.

Strategies for modifying the secondary amine often involve reactions such as acylation, alkylation, or silylation. jfda-online.com

Acylation: This involves the introduction of an acyl group (R-C=O) to the nitrogen atom. Reagents like acid anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides are commonly used. This conversion of an amine to an amide can decrease the polarity and basicity of the molecule. jfda-online.compressbooks.pub

Alkylation: This process adds an alkyl group to the amine. This can be achieved using alkyl halides.

Silylation: This is a common derivatization technique where an active hydrogen on the amine is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed for this purpose. sigmaaldrich.com

The cyano group (C≡N) can also be chemically modified. For instance, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

These functional group modifications are crucial not only for creating new derivatives but also for preparing the molecule for specific types of chemical analysis. byjus.com

Applications of Derivatization in Chromatographic Enhancement

Chemical derivatization is a key strategy employed to improve the analysis of compounds by gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comchromatographyonline.com For tryptamines and related compounds, derivatization is often necessary to enhance volatility, improve thermal stability, and increase detection sensitivity. jfda-online.comnih.gov The conversion of polar functional groups, such as the secondary amine in this compound, into less polar derivatives is a primary goal. sigmaaldrich.com

Gas Chromatography (GC) Enhancement: For GC analysis, analytes must be volatile and thermally stable. The polar nature of the amine group in this compound can lead to poor peak shape and interactions with the GC column. Derivatization addresses this by replacing the active hydrogen on the nitrogen with a nonpolar group. sigmaaldrich.com

Silylation: The use of reagents like MTBSTFA to form tert-butyldimethylsilyl (TBDMS) derivatives is highly effective. TBDMS derivatives are known to be more stable and less sensitive to moisture compared to other silyl derivatives. sigmaaldrich.com

Acylation: Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), converts the amine to a fluoroacyl derivative. jfda-online.com This not only increases volatility but also introduces electronegative atoms, which significantly enhances the response of an electron capture detector (ECD), thereby improving detection limits. jfda-online.com

Liquid Chromatography (LC) Enhancement: In HPLC, derivatization is used to improve separation efficiency and enhance detectability, especially for UV-Vis or fluorescence detectors. chromatographyonline.comnih.gov

Introduction of Chromophores/Fluorophores: A derivatizing agent containing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the this compound molecule. chromatographyonline.comnih.gov This allows for highly sensitive detection using UV-Vis or fluorescence detectors, respectively. nih.gov Common derivatizing reagents for amines in HPLC include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC), which are highly fluorescent. nih.gov

Interactive Table: Common Derivatization Reagents for Chromatographic Enhancement of Amines

| Derivatization Reagent | Abbreviation | Technique | Derivative Formed | Purpose |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | GC | tert-butyldimethylsilyl (TBDMS) | Increases volatility and thermal stability. sigmaaldrich.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC | Trimethylsilyl (TMS) | Increases volatility. sigmaaldrich.com |

| Trifluoroacetic Anhydride | TFAA | GC | Trifluoroacetyl | Increases volatility and enhances ECD detection. jfda-online.com |

| Dansyl Chloride | - | HPLC | Dansyl | Adds a fluorophore for fluorescence detection. nih.gov |

| 9-fluorenylmethyl chloroformate | FMOC | HPLC | FMOC | Adds a fluorophore for fluorescence detection. nih.gov |

Derivatization for Spectroscopic Characterization

Derivatization plays a critical role in enhancing spectroscopic analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsapub.org The primary goal is to produce a derivative that provides more structural information than the original molecule. jfda-online.commdpi.com

Mass Spectrometry (MS): In GC-MS and LC-MS, derivatization is used to create compounds that not only chromatograph well but also yield characteristic and structurally informative mass spectra. jfda-online.comnih.gov

Predictable Fragmentation: The derivatizing group can direct the fragmentation of the molecule in the mass spectrometer in a predictable way. mdpi.com For example, the EI mass spectra of ethyl chloroformate derivatives of N-methylated amino acids show abundant [M-COOC2H5]+ ions, which are indicative of the structure. nih.gov Similarly, derivatizing the amine group of this compound would result in a derivative with a known mass addition and specific fragmentation pathways, aiding in its identification.

Molecular Weight Confirmation: Derivatization provides a clear indication of the molecular weight. Methane (B114726)/CI spectra of derivatives often show prominent [M+H]+ ions, which helps to confirm the molecular weight of the derivatized analyte. nih.gov

Enhanced Ionization: In LC-MS, certain derivatives can significantly improve ionization efficiency. nih.gov For instance, attaching a group that readily accepts a proton can enhance the signal in positive ion electrospray ionization (ESI) mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common than for MS, derivatization can be used in NMR to resolve overlapping signals or to introduce a nucleus (e.g., ¹⁹F) that is highly sensitive and has a wide chemical shift range, simplifying spectral analysis.

Interactive Table: Effects of Derivatization on Spectroscopic Analysis

| Analytical Technique | Derivatization Strategy | Effect on Analysis | Example Reagent |

| Mass Spectrometry (MS) | Silylation | Produces characteristic fragments (e.g., loss of silyl group), confirms presence of active hydrogens. sigmaaldrich.com | MTBSTFA, BSTFA |

| Mass Spectrometry (MS) | Acylation | Generates predictable fragmentation patterns, increases molecular weight by a known amount. jfda-online.com | Trifluoroacetic Anhydride (TFAA) |

| Mass Spectrometry (MS) | Alkylation (with Chloroformates) | Provides structurally indicative ions (e.g., [M-COOC2H5]+). nih.gov | Ethyl Chloroformate |

| Nuclear Magnetic Resonance (NMR) | Fluorine Tagging | Introduces a ¹⁹F nucleus for ¹⁹F NMR, which can simplify complex proton spectra. | Fluorinated Acylating Agents |

Advanced Analytical Characterization Approaches

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of N-Cyanoethyltryptamine, enabling its separation from complex mixtures prior to detection and characterization. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

HPLC is a versatile technique for the separation of tryptamines and their derivatives. conquerscientific.com The choice of stationary and mobile phases is critical for achieving optimal separation.

Reverse-Phase HPLC: This is a commonly employed method for the analysis of tryptamines. sielc.com It utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. conquerscientific.com A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid or formic acid to improve peak shape and resolution. sielc.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to effectively separate a wide range of tryptamines with varying polarities within a single analytical run. nih.gov

Method Development and Validation: The development of a reliable HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and column temperature. nih.gov Validation of the method ensures its suitability for its intended purpose and typically includes assessing parameters like selectivity, linearity, precision, and robustness. nih.gov

Table 1: Example HPLC Parameters for Tryptamine (B22526) Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Synergi 4 μm Hydro-RP C18 (150 × 4.6 mm) | nih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid | nih.gov |

| Gradient | 5% B to 30% B over 15 minutes | nih.gov |

| Flow Rate | 0.20-0.22 mL/min | nih.gov |

| Column Temperature | 35 ± 2 °C | nih.gov |

| Detection | Diode Array Detector (DAD) | nih.gov |

| Injection Volume | 10 μL | nih.gov |

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like tryptamines. chromatographyonline.com Due to the polar nature of the amine and indole (B1671886) groups in tryptamines, derivatization is often necessary to improve their volatility and chromatographic behavior. sigmaaldrich.com

Derivatization: Common derivatization techniques include silylation, which replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups, or acylation. sigmaaldrich.comresearchgate.net For instance, trimethylsilyl derivatives of tryptamines can be separated on a DB-1ms column. researchgate.net Another approach involves derivatization with pentafluoropropionyl anhydride (B1165640). nih.gov

GC-MS: When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification of the compounds. japsonline.com A common setup involves a capillary column, such as an HP-5MS, with helium as the carrier gas. japsonline.com The temperature of the GC oven is typically programmed to increase during the analysis to facilitate the elution of compounds with different boiling points. japsonline.com

Table 2: Example GC-MS Parameters for Tryptamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-5MS (30 m) | japsonline.com |

| Carrier Gas | Helium | japsonline.com |

| Flow Rate | 0.8 mL/min | japsonline.com |

| Injection Mode | Split (2:1) | japsonline.com |

| Inlet Temperature | 280°C | japsonline.com |

| Oven Program | 50°C (1 min), then 10°C/min to 310°C (3 min) | japsonline.com |

| Mass Spectrometer | Scan mode (m/z 35–400) | japsonline.com |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing detailed information about its molecular weight and structure. researchgate.net It can be used as a standalone technique or coupled with chromatographic methods.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and a series of characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparison with spectral libraries. mdpi.com For tryptamines, a key fragmentation pathway involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion, which often represents the base peak in the spectrum. mdpi.compsu.edu

Chemical Ionization (CI): CI is a softer ionization technique compared to EI, meaning it imparts less energy to the analyte molecule. shimadzu.com.au This results in less fragmentation and a more prominent molecular ion or protonated molecule ([M+H]+), which is useful for determining the molecular weight of the compound. shimadzu.com.aums-textbook.com Reagent gases such as methane (B114726) or ammonia (B1221849) are used to ionize the analyte through chemical reactions in the gas phase. ms-textbook.comnih.gov CI can be particularly useful for confirming the molecular mass of tryptamine derivatives. nih.gov

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis and is a powerful technique for structural elucidation and selective quantification. ucdavis.edu In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion or protonated molecule of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. usp.org

This technique can provide detailed structural information by revealing the fragmentation pathways of the molecule. psu.edu For tryptamines, MS/MS can help differentiate between isomers by producing unique fragmentation patterns. nih.gov For example, while two isomers might have the same precursor ion, their product ion spectra can be distinct, allowing for their unambiguous identification. researchgate.net The fragmentation of the iminium ion formed from tryptamines can be particularly informative for differentiating isomers. psu.edu

High-resolution mass spectrometry provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.comwaters.com This high accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. researchgate.netmeasurlabs.com

HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. researchgate.net For example, it can differentiate this compound from other compounds with a similar molecular weight but a different combination of carbon, hydrogen, nitrogen, and oxygen atoms. researchgate.net This capability is particularly valuable in complex sample matrices where interferences are common. nih.gov When combined with chromatographic separation (LC-HRMS or GC-HRMS), it provides a very high degree of specificity and confidence in the analytical results. measurlabs.com The accuracy of the mass measurement is often expressed in parts per million (ppm). spectroscopyonline.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid |

| Formic acid |

| Helium |

| Methane |

| Ammonia |

| N,N-dimethyltryptamine |

| 5-methoxy-N,N-diethyltryptamine |

| 5-methoxy-N-methyl-N-isopropyltryptamine |

| N-acetyl-l-tryptophan |

| N-pentafluoropropionyl-l-tryptophan |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| N-methyltryptamine |

| Psilocin |

| Bufotenine |

| 5-MeO-DMT |

| 5-MeO-DIPT |

| Harmaline |

| Harmine |

| 4-OH-DIPT |

| MBDB |

| TMA |

| Mescaline |

| TMA-2 |

| AMT |

| 2C-T-4 |

| 2C-I |

| 2C-T-2 |

| 2C-T-7 |

| 5-MeO-AMT |

| Procaine |

| 3,4-MBMB |

| DET |

| 3,4-MDMA |

| 5-methoxy-2-methyl-N,N-dialkyltryptamines |

| 5-MeO-MPT |

| 5-MeO-MIPT |

| 5-MeO-DET |

| 3-(2-chloroethyl)indole |

| 2-methyltetrahydro-β-carboline |

| Glucose-1-phosphate |

| Galactose-1-phosphate |

| Glucose-6-phosphate |

| Galactose-6-phosphate |

| Mannose-6-phosphate |

| Fructose-6-phosphate |

| Sulphamethazine |

| Ketaconazole |

| Ubiquitin |

| Methylstearate |

| N-nitrosodimethylamine (NDMA) |

| l-cysteine |

| l-methionine |

| l-phenylalanine |

| N-acetyl-L-cysteine |

| N,N'-diacetyl-L-cystine |

| Cefixime |

| Tetraponerine-1 (T-1) |

| Tetraponerine-2 (T-2) |

| Tetraponerine-4 (T-4) |

| Tetraponerine-5 (T-5) |

| Tetraponerine-6 (T-6) |

| Tetraponerine-7 (T-7) |

| Tetraponerine-8 (T-8) |

| N-nitrosamines |

| N-nitrosopiperidine (NPip) |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. hmdb.ca It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

In ¹H NMR spectroscopy of this compound, distinct signals are expected for the protons of the indole ring, the ethyl side chain, and the N-cyanoethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org

The indole ring protons typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the aromatic nature of the ring system. researchgate.net The N-H proton of the indole ring is expected to show a broad signal around δ 8.0 ppm. The protons on the ethyl bridge connecting the indole ring to the secondary amine nitrogen would appear as two triplets in the δ 2.8-3.2 ppm range. The two methylene (B1212753) groups of the N-cyanoethyl substituent are expected to resonate as triplets as well, with the group adjacent to the nitrogen appearing around δ 2.9 ppm and the group adjacent to the nitrile function appearing slightly further downfield, around δ 2.6 ppm, due to the electron-withdrawing effect of the cyano group.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Indole N-H | ~8.0 | broad singlet |

| Aromatic H (Indole) | 6.5 - 7.8 | multiplets |

| -CH₂-CH₂-N (Indole side chain) | ~2.9 - 3.1 | triplet |

| -CH₂-CH₂-N (Indole side chain) | ~2.9 - 3.1 | triplet |

| N-CH₂-CH₂-CN (Cyanoethyl group) | ~2.8 - 3.0 | triplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions. sigmaaldrich.comcarlroth.com

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The indole ring carbons are expected to produce several signals in the aromatic region (δ 110-140 ppm). chemicalbook.comresearchgate.net The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the δ 115-125 ppm range. organicchemistrydata.org The methylene carbons of the ethyl side chain and the cyanoethyl group will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C≡N (Nitrile) | 118 - 122 |

| Aromatic C (Indole) | 110 - 138 |

| C-2 (Indole) | 122 - 126 |

| C-3 (Indole) | 111 - 114 |

| -CH₂- (Indole side chain) | 48 - 52 |

| -CH₂- (Indole side chain) | 22 - 26 |

| N-CH₂- (Cyanoethyl group) | 45 - 49 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on experimental conditions. frontiersin.orgnzqa.govt.nz

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between adjacent protons. For instance, it would show the coupling between the protons of the -CH₂-CH₂- bridge on the tryptamine side chain and the coupling between the protons of the -CH₂-CH₂-CN group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methylene proton signals to their respective methylene carbon signals in the side chains.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity across quaternary carbons and heteroatoms, for example, confirming the connection of the ethyl side chain to the C3 position of the indole ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wiley.com The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. libretexts.org

The most diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the range of 2210-2260 cm⁻¹. wpmucdn.com The spectrum would also feature a sharp absorption band around 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The N-H bending of the secondary amine and C-N stretching vibrations would also be present. orgchemboulder.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic C-H | 2850 - 2960 | Medium |

| C≡N Stretch | Nitrile | 2210 - 2260 | Medium, Sharp |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The primary chromophore in this compound is the indole ring system. nih.gov Indole and its derivatives typically exhibit two main absorption bands. msu.edu

An intense absorption band (π → π*) is expected around 220 nm, and a second, broader band with fine structure is expected around 270-290 nm. utoronto.ca The position and intensity of these bands can be influenced by the solvent and the substituents on the indole ring. The N-cyanoethyl substituent is not expected to significantly alter the characteristic UV absorption of the tryptamine core.

Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) |

|---|---|

| π → π* | ~220 |

Note: Expected values are based on the characteristic absorption of the indole chromophore.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Micro- and Nanoscale Analytical Methods

The evolution of analytical chemistry has introduced highly sensitive and specific techniques capable of detecting and quantifying neurochemicals and their analogs at picomolar and nanomolar concentrations. These methods are essential for detailed pharmacological and metabolic studies. While specific applications of these advanced techniques to this compound are not extensively documented in current scientific literature, their successful use for other tryptamine derivatives provides a strong basis for their applicability.

Microdialysis Coupled Techniques (e.g., LC-MS)

Microdialysis is a powerful in vivo sampling technique used to monitor the concentrations of unbound analytes in the extracellular fluid of living tissues, most notably the brain. jneurosci.org When coupled with highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for real-time monitoring of neurotransmitters, their metabolites, and exogenous compounds such as psychoactive substances. nih.govspringermedizin.de

The procedure involves the implantation of a small, semi-permeable microdialysis probe into the target tissue. The probe is continuously perfused with a physiological solution (perfusate). Small molecules from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected as a microdialysate sample. These samples can then be analyzed to provide a dynamic profile of chemical changes in the tissue. springermedizin.de

While no specific microdialysis studies focusing on this compound have been published, this technique has been extensively used to study the in vivo effects of other psychoactive tryptamines. For instance, microdialysis has been employed to measure the release of dopamine (B1211576) and serotonin (B10506) in the rat brain following the administration of compounds like 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). nih.govspringermedizin.de Such studies are crucial for understanding the neurochemical mechanisms of action of these substances. Given its chemical similarity to other tryptamines, microdialysis coupled with LC-MS/MS represents a viable and powerful method for investigating the in vivo disposition and neurochemical effects of this compound.

The combination of microdialysis with LC-MS/MS offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes in a complex biological matrix. nih.gov This is particularly advantageous for studying how a compound like this compound might affect various neurotransmitter systems concurrently.

| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Reference |

| LC-MS/MS | N,N-Dimethyltryptamine (DMT) | Human Plasma | LOQ: 0.5 ng/mL | 0.5-500 ng/mL | nih.gov |

| LC-MS/MS | N,N-Dimethyltryptamine-N-oxide (DMT-NO) | Human Plasma | LOQ: 0.25 ng/mL | 0.25-125 ng/mL | nih.gov |

| LC-MS/MS | Indole-3-acetic acid (IAA) | Human Plasma | LOQ: 240 ng/mL | 240-6000 ng/mL | nih.gov |

| LC-MS/MS | 5-MeO-DIPT | Rat Brain Microdialysate | Not Specified | Not Specified | nih.gov |

Biosensor-Based Analytical Platforms

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. These platforms offer the potential for rapid, highly sensitive, and selective analysis, making them promising tools for detecting psychoactive substances.

Enzyme-based biosensors, for example, utilize the catalytic reaction of an enzyme with the target substance to produce a measurable signal. Affinity-based biosensors, on the other hand, use biological molecules like antibodies or aptamers that specifically bind to the target analyte. Recently, genetically encoded biosensors have been developed that can detect specific ligands by measuring changes in fluorescence. nih.govresearchgate.net For instance, an engineered biosensor based on the 5-hydroxytryptamine 2A receptor (5-HT2AR) has been created to detect the conformational changes induced by hallucinogenic ligands. nih.govresearchgate.netnih.gov This tool, named psychLight, can be used to screen for new psychoactive compounds and to study their interaction with the receptor in real-time. nih.gov

Although no biosensors have been specifically designed for this compound, the principles underlying these platforms suggest their potential utility. A biosensor targeting tryptamine structures could theoretically be developed. Such a sensor could be used for rapid screening of samples or for studying receptor binding kinetics. The table below shows the performance of a 5-HT2AR-based biosensor with various tryptamine derivatives, illustrating the technology's capability.

| Biosensor Platform | Analyte | Principle of Detection | Key Findings | Reference |

| Engineered 5-HT2AR Biosensor (psychLight) | Various Tryptamines (e.g., 5-MeO-DMT, Psilocin) | Ligand-induced conformational change causing fluorescence | Correctly predicts hallucinogenic potential based on receptor conformation. | nih.govresearchgate.net |

| Electrochemical Aptasensor | N/A (General Principle) | Aptamer binding to target analyte causing electrochemical signal change | High specificity and sensitivity for target molecules. | Not Applicable |

Microelectrode Technologies for Detection

Microelectrode-based electrochemical techniques offer exceptional temporal and spatial resolution for the in vivo detection of electroactive molecules, including many neurotransmitters and their analogs. nih.gov Techniques such as fast-scan cyclic voltammetry (FSCV) use carbon-fiber microelectrodes to measure rapid changes in the concentrations of analytes like dopamine and serotonin in the brain. nih.govmdpi.com

The principle involves applying a rapidly scanning voltage waveform to the microelectrode. When an electroactive substance is present at the electrode surface, it will be oxidized or reduced at a specific potential, generating a current that is proportional to its concentration. The resulting voltammogram acts as an electrochemical signature for the analyte. mdpi.com

The application of microelectrode technology specifically to this compound has not been reported. However, the indoleamine structure, which is shared by tryptamine and serotonin, is electroactive. This suggests that this compound could likely be detected using electrochemical methods. Research on other indoleamines has demonstrated the high sensitivity of this approach. For example, interdigitated array (IDA) microelectrodes have been shown to increase detection sensitivity tenfold compared to standard technologies, allowing for the detection of attomolar quantities of serotonin. nih.gov This level of sensitivity would be highly advantageous for detecting trace amounts of this compound or its metabolites in biological systems.

| Microelectrode Technique | Analyte | Electrode Type | Limit of Detection | Key Advantage | Reference |

| HPLC with Electrochemical Detection | Dopamine | Interdigitated Array (IDA) | 53 x 10⁻¹⁸ moles | 10-fold increase in sensitivity | nih.gov |

| HPLC with Electrochemical Detection | Serotonin | Interdigitated Array (IDA) | 26 x 10⁻¹⁸ moles | High signal amplification | nih.gov |

| Fast-Scan Cyclic Voltammetry (FSCV) | Dopamine / Serotonin | Carbon-Fiber Microelectrode (CFME) | Not Specified | High temporal and spatial resolution | nih.govmdpi.com |

In Vitro and Non Human Mechanistic Interaction Studies

Receptor Binding Affinity and Selectivity Studies

Detailed research findings from radioligand binding assays, non-isotopic receptor binding assays such as Surface Plasmon Resonance (SPR), competitive binding paradigms, or kinetic analyses of receptor interactions for N-Cyanoethyltryptamine are not available in the public scientific literature. Consequently, data tables for its binding affinity (Kᵢ) or selectivity for various receptors cannot be provided. The absence of such data prevents a detailed discussion on its direct receptor interaction profile.

Radioligand Binding Assays

No specific data from radioligand binding assays for this compound have been published. Such assays would typically be used to determine the affinity of the compound for various receptor sites by measuring its ability to displace a known radiolabeled ligand. nih.govsci-hub.se

Non-Isotopic Receptor Binding Assays (e.g., Surface Plasmon Resonance - SPR)

There is no published research utilizing non-isotopic methods like SPR to evaluate the binding of this compound to any receptor. SPR is a technique that measures real-time interactions between molecules by detecting changes in refractive index, which could provide data on binding kinetics. uni-mainz.de

Competitive Binding Paradigms

Information from competitive binding studies, which would elucidate the compound's ability to compete with other ligands for a specific receptor binding site, is not available for this compound. uam.esresearchgate.net

Kinetic Analysis of Receptor Interactions (Association and Dissociation)

There are no published kinetic analyses detailing the association (kₒₙ) and dissociation (kₒff) rates of this compound with any specific receptors. This information would be crucial for understanding the dynamics and duration of its potential receptor interactions. nih.gov

Enzymatic Interaction Profiles (Non-Human Systems)

While specific data on the direct inhibition of enzymes like Monoamine Oxidase by this compound is not present in the literature, the compound has been investigated as a potential prodrug of tryptamine (B22526), implying an enzymatic interaction that leads to its conversion.

Monoamine Oxidase (MAO) Inhibition Studies

There is no specific data in the form of IC₅₀ or Kᵢ values from in vitro studies to quantify the inhibitory activity of this compound against either Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B). MAO enzymes are responsible for the breakdown of monoamine neurotransmitters. wikipedia.orgnih.govmayoclinic.org Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576). wikipedia.orgmayoclinic.org Without experimental data, the potential for this compound to act as a MAO inhibitor remains uncharacterized.

The primary enzymatic interaction discussed in relation to this compound is its potential hydrolysis to yield tryptamine. A 1987 study by Baker, Rao, and Coutts identified this compound as a potential prodrug of tryptamine. popline.org This suggests that in a biological system, the cyanoethyl group could be cleaved from the tryptamine backbone by enzymatic action, a process known as enzymatic hydrolysis. nih.govwikipedia.org This would release tryptamine, which is a known trace amine neurotransmitter with its own distinct pharmacological profile, including acting as a substrate for MAO. frontiersin.org However, specific in vitro studies detailing the enzymes responsible for this conversion or the kinetics of this hydrolysis for this compound are not available.

Cytochrome P450 (CYP) Enzyme Interactions (In Vitro)

Direct in vitro studies detailing the specific interactions of this compound with the cytochrome P450 (CYP) enzyme system are not extensively documented in current literature. However, the metabolic pathways of structurally related tryptamine analogues provide a basis for predicting potential interactions. The CYP superfamily of enzymes is a primary route for Phase I metabolism of many xenobiotics, including psychoactive tryptamines. frontiersin.orgnih.govnih.gov

Investigations into similar compounds reveal common metabolic routes. For instance, studies on N,N-dimethyltryptamine (DMT) have shown that its in vitro clearance is reduced by inhibitors of CYP2D6 and, to a lesser degree, CYP2C19, indicating their role in its metabolism. The metabolism of psilocin, the active metabolite of psilocybin, also involves CYP2D6 and CYP3A4. frontiersin.org Other synthetic tryptamines, like 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), are metabolized in vitro via pathways including O-demethylation and hydroxylation, which are characteristic CYP-mediated reactions. researchgate.net

Given that this compound is a prodrug that is converted to tryptamine, the subsequent metabolism of tryptamine and any other metabolites would likely involve the CYP system. Tryptamine itself can be hydroxylated by CYP enzymes. Based on the metabolism of these analogous compounds, it is plausible that enzymes such as CYP2D6 could be involved in the secondary metabolism of this compound's metabolites. Standard in vitro methods using human liver microsomes (HLM) and recombinant CYP enzymes are typically employed to identify the specific isoforms responsible for a compound's metabolism. nih.goveuropa.eu

Table 1: CYP Enzymes Implicated in the Metabolism of Analogue Tryptamines (In Vitro) This table is based on data from structurally related compounds, as direct data for this compound is not available.

| Tryptamine Analogue | Implicated CYP Isoforms | Metabolic Reaction |

|---|---|---|

| Psilocin | CYP2D6, CYP3A4 | Oxidative Metabolism |

| N,N-Dimethyltryptamine (DMT) | CYP2D6, CYP2C19 | Oxidative Metabolism |

Other Relevant Metabolic Enzyme Systems (In Vitro)

Beyond the cytochrome P450 system, other enzymes play a crucial role in the metabolism of tryptamines. Monoamine oxidase (MAO) is particularly significant. MAO-A preferentially deaminates key neurotransmitters like serotonin, as well as tryptamine itself. nih.govwikipedia.org Therefore, the primary active metabolite of this compound, tryptamine, is a substrate for MAO-A. Inhibition of MAO-A in vitro has been shown to reduce the clearance of related compounds like DMT. nih.gov This interaction is critical, as co-administration of a tryptamine with an MAO inhibitor (MAOI) can dramatically increase the bioavailability and central nervous system accumulation of the tryptamine. nih.govopenmedicalpublishing.org

The biotransformation of the N-cyanoethyl group itself represents another metabolic step. This conversion is essential for its activity as a prodrug. The cleavage of this group could potentially occur via enzymatic hydrolysis. While specific hydrolases have not been identified for this compound, various esterases and amidases are known to be involved in prodrug activation. mdpi.commdpi.complos.org Alternatively, the conversion may proceed through a non-enzymatic chemical process, such as a retro-Michael addition, under physiological conditions. Studies on the drug cyanamide (B42294), which also contains a cyano functional group, have shown that it is metabolized via acetylation by N-acetyltransferase, forming N-acetylcyanamide, indicating another potential enzymatic pathway for molecules containing a cyano moiety. nih.gov

Non-Human Metabolic Pathways

Identification of Metabolites in Non-Human Biological Matrices

Research has identified this compound as a potential prodrug of tryptamine. popline.orgresearchgate.net This indicates that the primary and most significant metabolite identified in non-human biological matrices is expected to be tryptamine. The cleavage of the N-cyanoethyl group from the indole (B1671886) nitrogen releases the active tryptamine molecule. Studies in rats have demonstrated that administration of tryptamine precursors can lead to increased concentrations of tryptamine in the brain. researchgate.net

While tryptamine is the intended active metabolite, the fate of the cleaved 3-cyanopropionaldehyde or related cyano-containing side chain is less clear. Drawing a parallel from the metabolism of cyanamide in rats, dogs, and rabbits, one potential pathway for a cyano-containing moiety is acetylation. nih.gov In the case of cyanamide, N-acetylcyanamide was identified as the major urinary metabolite. nih.gov However, no studies have specifically confirmed the presence of an acetylated cyano-metabolite from this compound in non-human samples. Further research using techniques like mass spectrometry would be required to comprehensively profile all metabolites in matrices such as rat urine or plasma.

Characterization of Enzymatic Transformations in Non-Human Systems

The primary enzymatic transformation in non-human systems is the conversion of this compound into tryptamine. This bioactivation is the core of its function as a prodrug. Following this conversion, the resulting tryptamine undergoes further metabolism. The principal enzyme responsible for the degradation of endogenous and exogenous tryptamine in non-human models is Monoamine Oxidase (MAO), specifically the MAO-A isoform. nih.govwikipedia.org Inhibition of MAO-A in rats has been shown to significantly increase the levels of other tryptamines, such as 5-MeO-DMT, in both plasma and the brain. nih.gov

Other enzymatic transformations for tryptamine analogues in non-human models, such as in rats exposed to the compound EPT (N-ethyl-N-propyltryptamine), include N-dealkylation, N-oxide formation, and hydroxylation of the indole ring, potentially followed by conjugation with glucuronic acid or sulfate. fhnw.ch These transformations, largely mediated by CYP enzymes, represent the detoxification and elimination pathways for the active molecule.

Prodrug Conversion Mechanisms (In Vitro/Non-Human Models)

This compound is designed as a prodrug, a molecule that undergoes biotransformation to release an active pharmacological substance. popline.org In this case, this compound is converted into the endogenous trace amine, tryptamine. The conversion mechanism involves the cleavage of the bond between the indole nitrogen of the tryptamine core and the cyanoethyl group.

This conversion is hypothesized to occur via a retro-Michael reaction under physiological pH and temperature, which would not necessarily require an enzyme. Alternatively, the conversion could be facilitated by hydrolytic enzymes. google.commayoclinic.org Studies with other prodrugs, such as the ester prodrug RE104, demonstrate that enzymatic cleavage in situ (e.g., in rat plasma) can rapidly release the active drug, in that case, 4-OH-DiPT. nih.gov The efficiency of this conversion is critical as it determines the pharmacokinetic profile and bioavailability of the active tryptamine.

Table 2: Proposed Prodrug Conversion of this compound

| Prodrug | Active Metabolite | Proposed Conversion Mechanism |

|---|

Neurochemical and Neuropharmacological Investigations (Non-Human)

Neurochemical and neuropharmacological investigations of this compound are predicated on its role as a prodrug for tryptamine. popline.org The effects observed in non-human models are therefore attributable to the actions of tryptamine in the central nervous system. Tryptamine is a trace amine that acts as a neuromodulator, with known interactions with several receptor systems. wikipedia.org

The primary targets for tryptamine and its hallucinogenic analogues are serotonin (5-HT) receptors, particularly the 5-HT₂A receptor, activation of which is associated with the main effects of classical psychedelics. nih.gov Tryptamine also demonstrates affinity for trace amine-associated receptors (TAARs), which are involved in modulating monoaminergic systems. wikipedia.org

Non-human studies, typically in rodents, are used to characterize the pharmacological effects. For example, hallucinogenic tryptamines like DMT induce a specific head-twitch response in rats, which is considered a proxy for 5-HT₂A receptor activation. nih.gov These compounds can also disrupt prepulse inhibition (PPI) of the startle reflex, a sensory-motor gating process that is abnormal in certain psychiatric conditions. nih.gov Studies on the related tryptamine 5-MeO-DMT in rats showed that its disruption of PPI was mediated by both 5-HT₁A and 5-HT₂A receptors, and this effect was enhanced by the co-administration of an MAO inhibitor. nih.gov It is expected that tryptamine released from this compound would produce a similar profile of effects in non-human pharmacological models, influencing dopaminergic, serotonergic, and glutamatergic systems. wikipedia.orgnih.govfrontiersin.org

Neurotransmitter Release and Uptake Studies (In Vitro/Non-Human Tissue)

Monoamine oxidase is a key enzyme responsible for the breakdown of several neurotransmitters, including serotonin, norepinephrine, and dopamine. frontiersin.org Inhibition of MAO leads to increased availability of these neurotransmitters in the synaptic cleft. frontiersin.org Tryptamine itself is a substrate for MAO, and various derivatives have been synthesized and investigated for their MAO inhibitory activity. mdpi.comresearchgate.net

In vitro studies on other tryptamine derivatives have utilized various methods to assess their impact on neurotransmitter systems. For instance, fluorometric assays are commonly employed to measure the inhibitory activity of compounds against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). researchgate.net Furthermore, techniques like microdialysis and high-performance liquid chromatography (HPLC) can be used in non-human tissue preparations to measure the release of neurotransmitters. mdpi.comelifesciences.org The general principle involves stimulating the tissue (e.g., with potassium chloride) and measuring the subsequent release of neurotransmitters like glutamate, dopamine, or serotonin. elifesciences.orgnih.gov

While specific data for this compound is absent, the table below illustrates a generalized format for how such data would be presented, based on studies of other tryptamine derivatives.

Table 1: Illustrative Data on Neurotransmitter System Interactions of Tryptamine Derivatives (In Vitro)

| Compound Class | Assay Type | Target | Effect |

|---|---|---|---|

| Tryptamine Derivatives | Enzyme Inhibition Assay | MAO-A | Inhibition |

| Tryptamine Derivatives | Enzyme Inhibition Assay | MAO-B | Inhibition |

| Tryptamine Derivatives | Neurotransmitter Release Assay | Serotonin | Enhancement |

This table is for illustrative purposes only and does not represent actual data for this compound.

Receptor Activation and Modulation (Non-Human Cellular Models)

There is a lack of specific studies on the direct interaction of this compound with neurotransmitter receptors in non-human cellular models. As it is considered a potential prodrug for tryptamine, its receptor activity is likely mediated by tryptamine itself. researchgate.netgoogleapis.com Tryptamine and its many derivatives are well-known to interact with a variety of receptors, most notably serotonin (5-HT) receptors. mdpi.comnih.gov

The binding affinity of compounds to different receptors is a key parameter investigated in non-human cellular models. This is often determined through radioligand binding assays, where the compound of interest competes with a radioactively labeled ligand known to bind to a specific receptor. nih.gov The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's affinity for the receptor. mdpi.com

Studies on various tryptamine analogues have shown that they can bind to multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as dopamine receptors. nih.govnih.gov The specific substitutions on the tryptamine structure significantly influence the binding profile and whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.gov

For example, research on a range of N,N-dialkyltryptamines has demonstrated binding to multiple serotonin receptors, and in some cases, to dopamine and histamine (B1213489) receptors as well. nih.gov The functional consequences of this binding, such as receptor activation or modulation, can be further investigated using functional assays that measure downstream signaling events, like changes in intracellular calcium or cyclic AMP (cAMP) levels. nih.gov

The following table provides a generalized example of how receptor binding data for a tryptamine derivative would be presented.

Table 2: Illustrative Receptor Binding Profile of a Tryptamine Derivative (Non-Human Cellular Models)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 5-HT1A | --- | --- |

| 5-HT2A | --- | --- |

| 5-HT2C | --- | --- |

This table is for illustrative purposes only and does not represent actual data for this compound.

Structure Activity Relationship Sar and Computational Studies

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis examines how specific structural features of a molecule and its analogues influence their biological activity. This approach provides insights into the key molecular interactions necessary for a compound's function.

Impact of Structural Modifications on Biological Activity (In Vitro/Non-Human)

The biological activity of tryptamines is highly sensitive to structural changes. Modifications to the indole (B1671886) ring, the ethylamine (B1201723) side chain, or the terminal nitrogen substituent can drastically alter a compound's potency and receptor selectivity.

Indole Ring Substitution: The indole nucleus is a critical feature for the activity of many tryptamine (B22526) derivatives. Substitutions at various positions on this ring system can modulate activity. For instance, in a study of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, which include structures with some similarities to tryptamines, the arrangement of atoms in the ring systems and their substituents is crucial for enzyme inhibition. nih.gov The electronic properties of the indole ring, influenced by substituents, are thought to play a major role in receptor interactions. researchgate.net

Side Chain Modification: The length and composition of the ethylamine side chain are pivotal. Altering the side chain can affect how the molecule fits into a receptor's binding pocket. For N-Cyanoethyltryptamine, the cyanoethyl group on the terminal nitrogen is a defining feature. The introduction of bulky or polar groups can either enhance or diminish activity depending on the specific receptor target. frontiersin.org

N-Substituent Effects: The nature of the substituent on the terminal nitrogen atom is a key determinant of pharmacological activity. The cyanoethyl group in this compound introduces specific electronic and steric properties. The nitrogen atom's ability to participate in hydrogen bonding is often critical for receptor binding. nih.gov Studies on related compounds have shown that even small changes, such as the addition of a methyl group, can significantly alter the interaction with target proteins and subsequent biological effects. nih.gov

A study on cyanopeptolins, a class of cyanobacterial peptides, demonstrated that the specific amino acid sequence significantly impacts their activity against proteases and cancer cells. nih.gov This highlights the general principle that subtle structural variations can lead to profound differences in biological outcomes. nih.gov

Isosteric Analogues and Conformational Considerations

Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a common strategy in drug design to probe the structural requirements for activity.

Isosterism: In the context of this compound, one could envision replacing the cyano group (-C≡N) with other electron-withdrawing groups of similar size to investigate the importance of its electronic character versus its steric profile. The indole ring itself can be replaced by other bicyclic aromatic systems to assess the role of the specific indole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org These models are valuable for predicting the activity of new, unsynthesized compounds. scienceforecastoa.com

Selection of Physicochemical Descriptors

The first step in QSAR modeling is to calculate a set of numerical values, known as descriptors, that represent the physicochemical properties of the molecules. frontiersin.org For tryptamine analogues, a variety of descriptors are typically considered: researchgate.netfrontiersin.org

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and the dipole moment. frontiersin.orgarxiv.org Electron-related descriptors are often major contributors to the activity of tryptamines. researchgate.net

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (logP). researchgate.netscienceforecastoa.com

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices that describe molecular branching and connectivity. scienceforecastoa.comfrontiersin.org

Quantum-Chemical Descriptors: Advanced descriptors derived from quantum mechanics calculations can also be used, such as the electrophilicity index (ω), which has been correlated with the toxicity of some compounds. arxiv.org

Table 1: Common Physicochemical Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | HOMO/LUMO energy, Dipole moment, Atomic charges | Describes the electron distribution and reactivity of the molecule. researchgate.netfrontiersin.org |

| Hydrophobic | LogP, LogD | Measures the lipophilicity and ability to cross biological membranes. researchgate.netfrontiersin.org |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to the size, shape, and branching of the molecule. frontiersin.org |

| Quantum-Chemical | Electrophilicity index (ω), Chemical hardness (η) | Derived from quantum calculations to describe chemical reactivity. arxiv.org |

Development of Predictive Models (e.g., Multiple Linear Regression, Artificial Neural Networks)

Once descriptors are calculated, a mathematical model is built to correlate them with the observed biological activity. wikipedia.org

Multiple Linear Regression (MLR): This is a common statistical method used to create a linear equation that relates the biological activity to a combination of the most relevant descriptors. researchgate.netdergipark.org.tr The goal is to find the simplest equation with the highest predictive power. researchgate.net

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. researchgate.net They can capture more intricate relationships between structure and activity that may not be apparent with linear methods. researchgate.net ANNs are trained on a set of known compounds and can then be used to predict the activity of new ones. researchgate.net

Other machine learning techniques, such as support vector machines and k-nearest neighbors (kNN), are also employed in the development of robust QSAR models. nih.gov

Validation of QSAR Models (e.g., Cross-validation)

A critical step in QSAR modeling is to ensure that the developed model is robust and has genuine predictive power, rather than just describing the data it was built from. nih.govuniroma1.it This is achieved through rigorous validation. uniroma1.it

External Validation: The most stringent test of a QSAR model is to use it to predict the activity of an external set of compounds that were not used in the model's development. nih.gov The model's performance on this external test set, measured by parameters like the external correlation coefficient (R²ext), provides a true measure of its predictive capability. researchgate.netnih.gov

Y-Randomization: This test involves randomly shuffling the biological activity data while keeping the descriptor data the same and then rebuilding the model. uniroma1.it A valid model should produce very low correlation coefficients for the randomized data, confirming that the original correlation was not due to chance. nih.gov

The ultimate goal is to develop a validated QSAR model that can be reliably used to screen virtual libraries of compounds and prioritize the synthesis of new molecules with potentially enhanced activity. nih.gov

Molecular Modeling and Simulation

Computational modeling and simulation serve as powerful tools in modern chemistry to predict and analyze the behavior of molecules at an atomic level. mdpi.com These methods allow for the investigation of molecular properties, interactions, and dynamics that can be difficult or costly to study through experimental means alone. For this compound, molecular modeling provides a framework for understanding its structural characteristics and potential interactions, which are crucial for elucidating its structure-activity relationships.

Quantum chemical calculations are a class of computational methods based on quantum mechanics that are used to investigate the electronic structure and properties of molecules. nih.govwikipedia.org Among the most versatile and popular of these methods is Density Functional Theory (DFT), which models the properties of a many-electron system using its spatially dependent electron density. wikipedia.orgcond-mat.de DFT is widely used for its balance of accuracy and computational cost, making it a valuable tool for studying molecules like this compound. wikipedia.org While specific, in-depth DFT studies on this compound are not extensively detailed in the available literature, the application of this methodology would provide fundamental insights into its electronic properties and chemical behavior. The theory is founded on the principle that the total energy of a system is a functional of the electron density. jussieu.fr

A primary application of DFT is the analysis of a molecule's electronic structure, particularly its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO is linked to its ability to accept electrons. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com For this compound, calculating these values would help in understanding its potential for charge transfer within itself and with other molecules. irjweb.com

| Parameter | Symbol | Significance for this compound Analysis |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ionization potential; indicates the energy of the most available electrons and the molecule's tendency to act as an electron donor. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the electron affinity; indicates the energy of the lowest-energy empty orbital and the molecule's tendency to act as an electron acceptor. researchgate.net |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Reflects chemical reactivity and kinetic stability. irjweb.com A smaller gap for this compound would imply higher chemical reactivity. irjweb.com |

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. mdpi.com These indices are derived from the changes in a system's energy in response to changes in the number of electrons or the external potential. mdpi.com By calculating these parameters for this compound, one could predict its behavior in chemical reactions, identifying which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. This predictive capability is crucial for understanding potential metabolic pathways or designing new syntheses. rsc.org While specific predictive studies for this compound are not detailed in the searched literature, the table below outlines the key DFT-based descriptors that would be used for such an analysis.

| Reactivity Descriptor | Formula | Predicted Insight for this compound |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from the system. irjweb.com A higher value suggests greater reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. irjweb.com Higher hardness implies lower reactivity and higher stability. irjweb.com |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a measure of the molecule's polarizability. irjweb.com Higher softness indicates greater reactivity. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of the molecule to accept electrons, acting as an electrophile. irjweb.commdpi.com |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the ability of the molecule to donate electrons, acting as a nucleophile (referenced against a standard like tetracyanoethylene, TCE). mdpi.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. chemrevlett.com This method is fundamental in drug discovery for predicting the binding affinity and interaction mode of a ligand with a protein target. genextgenomics.comscielo.org.mx A simulation of this compound docking into a specific receptor's active site would involve sampling numerous possible conformations and orientations (poses) and scoring them based on their energetic favorability. chemrevlett.com Such studies could reveal potential biological targets for this compound by identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.govmdpi.com

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. github.ionih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system, providing insights into its dynamic behavior and conformational flexibility. mdpi.comgithub.io A conformational analysis of this compound using MD simulations would explore its accessible shapes and the relative stabilities of different conformers. libretexts.orgnih.gov This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. mdpi.com The simulation would track how the molecule folds and moves in a simulated environment (e.g., in water) over a set period, from nanoseconds to microseconds. frontiersin.org

Research Methodological Innovations and Challenges

Development of Novel Assay Technologies for N-Cyanoethyltryptamine Research

The accurate quantification and characterization of this compound in various matrices are fundamental to its research. The development of novel assay technologies is driven by the need for high sensitivity, specificity, and throughput. Modern analytical techniques are essential for elucidating its metabolic fate, pharmacokinetic profile, and potential biological interactions.

Key analytical methods applicable to the study of tryptamine (B22526) derivatives like this compound include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the detection of novel compounds. nih.gov Its high sensitivity and selectivity allow for the quantification of trace amounts of the analyte in complex biological samples such as plasma, urine, and tissue homogenates. The development of an LC-MS/MS method for this compound would involve optimizing chromatographic separation to resolve it from other endogenous and exogenous tryptamines and tuning the mass spectrometer for specific parent and product ion transitions, ensuring unambiguous identification. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap HRMS offer significant advantages. They provide highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its metabolites. This capability is invaluable for identifying unknown transformation products in metabolic studies without the need for pre-synthesized standards.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS remains a powerful tool. cdc.gov Derivatization may be required to improve the thermal stability and chromatographic behavior of the molecule. GC-MS often provides excellent separation efficiency and characteristic fragmentation patterns that aid in structural elucidation. cdc.gov

Immunoassays and Biosensors: While not yet developed for this compound, the creation of specific antibodies could lead to rapid and high-throughput screening tools like Enzyme-Linked Immunosorbent Assays (ELISAs). Furthermore, novel biosensor technologies, potentially based on electrochemical or optical principles, could be engineered for real-time detection in specific experimental systems.

The table below summarizes and compares potential assay technologies for this compound research.

| Technology | Principle | Primary Application | Strengths | Limitations |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific precursor/product ion pairs. nih.gov | Quantitative analysis in complex biological matrices (blood, urine, tissue). | High sensitivity and specificity. nih.gov | Matrix effects can cause ion suppression or enhancement. |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. cdc.gov | Analysis of the parent compound or its metabolites after derivatization. | Excellent chromatographic resolution; extensive spectral libraries. | Requires derivatization for non-volatile compounds; potential thermal degradation. |

| HRMS (e.g., Q-TOF) | Provides highly accurate mass measurements for formula determination. | Metabolite identification and structural elucidation. | High confidence in compound identification; can detect unexpected metabolites. | Higher instrument cost; more complex data analysis. |

| Immunoassays (ELISA) | Antigen-antibody binding for detection. | High-throughput screening of many samples. | Cost-effective for large sample numbers; rapid. | Potential for cross-reactivity with similar structures; requires specific antibody development. |

Challenges in Analytical Sensitivity and Specificity

Despite the power of modern analytical instruments, researchers face significant hurdles in achieving the required levels of sensitivity and specificity for compounds like this compound.

Analytical Sensitivity: This refers to the smallest amount of a substance that can be accurately measured by an assay. immqas.org.uk Challenges in achieving adequate sensitivity for this compound include:

Low Physiological Concentrations: If the compound is rapidly metabolized or present at trace levels, detecting it requires methods with very low limits of detection (LOD) and quantification (LOQ). theanalyticalscientist.com

Matrix Effects: Components within biological samples (e.g., salts, lipids, proteins) can interfere with the ionization process in mass spectrometry, leading to signal suppression or enhancement and compromising accuracy. theanalyticalscientist.com

Sample Preparation: Efficient extraction of the analyte from the sample matrix is critical. Poor recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction can lead to an underestimation of the true concentration. theanalyticalscientist.com

Analytical Specificity: This is the ability of an assay to differentiate and quantify a particular analyte in the presence of other, potentially interfering, components. immqas.org.uk Key challenges include:

Structural Analogs: The tryptamine family includes numerous structurally similar compounds (e.g., tryptamine, dimethyltryptamine, serotonin). An assay must be able to distinguish this compound from these analogs to avoid false-positive results. theanalyticalscientist.com This is achieved through careful chromatographic separation and the use of specific mass transitions in MS/MS.

Isobaric Compounds: Different compounds can have the same nominal mass, making them indistinguishable by low-resolution mass spectrometry. High-resolution mass spectrometry or robust chromatographic separation is necessary to resolve such ambiguities. theanalyticalscientist.com

Cross-Reactivity: In the context of immunoassays, the antibody developed might bind to other molecules with similar structural motifs, leading to a lack of specificity. immqas.org.uk

Methodological Considerations for In Vitro Systems

In vitro systems, such as cell cultures and isolated enzyme preparations, are essential for investigating the mechanisms of action and metabolic pathways of this compound. However, the design and interpretation of these experiments require careful methodological considerations.